
7-Chloro-6-fluoro-2-(4-methoxybenzyl)isoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-6-fluoro-2-(4-methoxybenzyl)isoquinolin-1(2H)-one is a synthetic organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-fluoro-2-(4-methoxybenzyl)isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzyl chloride, 6-fluoro-2-chloroaniline, and isoquinoline derivatives.
Formation of Intermediate: The initial step involves the formation of an intermediate through a nucleophilic substitution reaction between 4-methoxybenzyl chloride and 6-fluoro-2-chloroaniline.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the isoquinoline core structure.
Final Modification:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-6-fluoro-2-(4-methoxybenzyl)isoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced isoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles (e.g., amines) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroisoquinolines.
Scientific Research Applications
7-Chloro-6-fluoro-2-(4-methoxybenzyl)isoquinolin-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the development of advanced materials and chemical intermediates for industrial processes.
Mechanism of Action
The mechanism of action of 7-Chloro-6-fluoro-2-(4-methoxybenzyl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-7-chloro-4-oxo-4H-chromene: Shares similar halogen substituents but differs in the core structure.
4-Methoxyphenylboronic acid: Contains the methoxyphenyl group but lacks the isoquinoline core.
2-Fluoro-6-methoxyphenylboronic acid: Similar functional groups but different overall structure.
Uniqueness
7-Chloro-6-fluoro-2-(4-methoxybenzyl)isoquinolin-1(2H)-one is unique due to its specific combination of chloro, fluoro, and methoxy substituents on the isoquinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
923022-54-2 |
|---|---|
Molecular Formula |
C17H13ClFNO2 |
Molecular Weight |
317.7 g/mol |
IUPAC Name |
7-chloro-6-fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1-one |
InChI |
InChI=1S/C17H13ClFNO2/c1-22-13-4-2-11(3-5-13)10-20-7-6-12-8-16(19)15(18)9-14(12)17(20)21/h2-9H,10H2,1H3 |
InChI Key |
PTKVNYJGJSGOCB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=CC3=CC(=C(C=C3C2=O)Cl)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

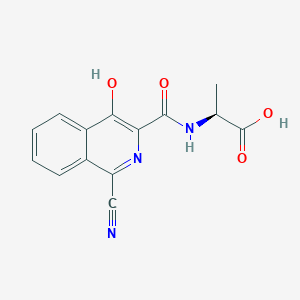
![Methyl 5-[(tert-butyldimethylsilyl)oxy]-2-hydroxybenzoate](/img/structure/B8679398.png)
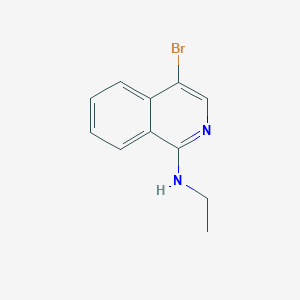

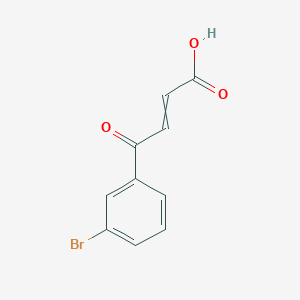
![5-Chloro-1-[(4-methylphenoxy)methyl]pyrimidin-2(1H)-one](/img/structure/B8679422.png)
![tert-butyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B8679429.png)
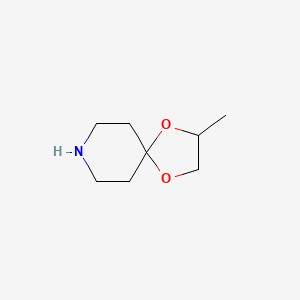

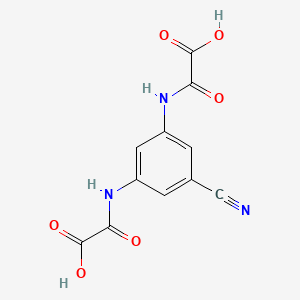
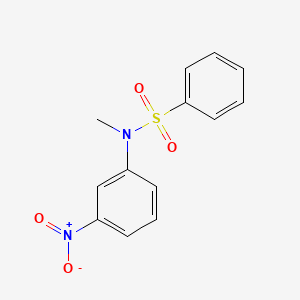
![2-Oxopropyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B8679470.png)


